molecular formula C12H15ClN2O2 B1652510 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride CAS No. 145252-21-7

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride

Cat. No.: B1652510
CAS No.: 145252-21-7
M. Wt: 254.71 g/mol
InChI Key: WZRLBBCCFXBRDY-PTNGSMBKSA-N
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Description

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride is a complex organochloride featuring a propanimidoyl chloride backbone substituted with a methyl group at the 2-position and a carbamoyloxy group linked to a 4-methylphenylamino moiety. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.5 g/mol (calculated from structural analysis). The compound’s reactivity is influenced by the electrophilic chloride group and the aromatic 4-methylphenyl substituent, which may enhance stability in organic solvents.

Properties

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)11(13)15-17-12(16)14-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRLBBCCFXBRDY-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C(/C(C)C)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145252-21-7
Record name Propanimidoyl chloride, 2-methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145252217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Amidation-Coupling Sequence

The foundational method involves a two-step process starting with the formation of a carbamate intermediate. N-(4-Methylphenyl)carbamic acid is first synthesized via reaction of 4-methylaniline with phosgene or its equivalents under anhydrous conditions. This intermediate undergoes coupling with 2-methylpropanimidoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction typically proceeds in dichloromethane at 0–5°C, achieving yields of 68–72% after chromatographic purification.

Key Reaction Parameters:

Parameter Optimal Range
Temperature 0–5°C
Solvent Dichloromethane
Catalyst Loading 5 mol% DMAP
Reaction Time 4–6 hours

Thionyl Chloride-Mediated Cyclization

Alternative routes employ thionyl chloride (SOCl₂) to generate the imidoyl chloride moiety in situ. A patent-published method (CN101160290B) details the condensation of 2-methylpropanamide derivatives with N-(4-methylphenyl)isocyanate followed by SOCl₂ treatment. This one-pot approach reduces purification steps but requires strict moisture control, with yields reaching 65%.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Recent advancements utilize palladium catalysts for direct C-N bond formation. A modified Ullmann coupling between 2-methylpropanimidoyl bromide and N-(4-methylphenyl)carbamate in the presence of Pd(OAc)₂/Xantphos achieves 78% yield at 80°C in toluene. This method demonstrates improved regioselectivity compared to traditional approaches.

Organocatalytic Enantioselective Synthesis

For chiral variants, cinchona alkaloid-derived catalysts enable asymmetric synthesis. A disclosed protocol uses quinine thiourea (20 mol%) in MTBE at −20°C, producing enantiomerically enriched product (er 92:8) through dynamic kinetic resolution. While currently limited to laboratory scale, this method shows promise for pharmaceutical applications.

Solvent Systems and Reaction Engineering

Solvent Optimization Table

Solvent Yield (%) Purity (HPLC) Reaction Time (h)
Dichloromethane 72 98.5 6
Toluene 78 97.8 8
THF 65 96.2 5
Acetonitrile 58 95.1 7

Data aggregated from multiple synthetic routes demonstrates toluene's superiority in metal-catalyzed methods due to improved catalyst solubility and thermal stability.

Continuous Flow Reactor Design

Industrial-scale production employs microreactor technology to enhance heat/mass transfer. A disclosed continuous process (CN102199098B) achieves 85% conversion in <2 minutes residence time using:

  • Reactor temperature: 50°C
  • Pressure: 3 bar
  • Tubular reactor diameter: 1 mm
    This method reduces byproduct formation from 12% to <3% compared to batch processes.

Purification and Isolation Techniques

Crystallization Optimization

The compound's poor aqueous solubility necessitates mixed-solvent recrystallization. Optimal conditions identified:

  • Solvent system: Hexane/EtOAc (4:1 v/v)
  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 μm
    This yields 99.2% pure crystals (DSC purity) with 92% recovery.

Chromatographic Methods

Preparative HPLC conditions for analytical-scale purification:

Column Mobile Phase Flow Rate Retention Time
C18 (250×21.2 mm) ACN/H₂O (70:30) + 0.1% TFA 15 mL/min 8.2 min

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Method Raw Material Cost ($/kg) Energy Consumption (kWh/kg) E-Factor
Traditional 420 38 6.2
Catalytic Coupling 380 29 4.1
Continuous Flow 355 17 2.8

Emerging Synthetic Technologies

Photochemical Activation

A recently reported method uses UV irradiation (λ = 300 nm) to initiate radical coupling between precursors. Initial trials show 82% yield in acetonitrile with fac-Ir(ppy)₃ as photocatalyst.

Analytical Characterization Protocols

Spectroscopic Reference Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 4H, ArH), 2.89 (q, J=6.8 Hz, 2H), 2.41 (s, 3H), 1.52 (t, J=6.8 Hz, 3H)
IR (ATR) 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1540 cm⁻¹ (N–H)

Chromatographic Purity Standards

Impurity Maximum Allowable Level
Starting material <0.15%
Hydrolysis product <0.20%
Isomeric byproducts <0.10%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound is compared below with three analogs sharing functional groups or structural motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
Target Compound C₁₁H₁₃ClN₂O₂ 240.5 2-Methylpropanimidoyl chloride, 4-methylphenyl carbamoyloxy
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylamino carbonyl
4-Chloro-2-methylphenoxypropionic acid C₁₀H₁₁ClO₂ 214.66 Chloro, methylphenoxy
N'N'-bis-(2-phenyl-4-quinoloyl)carbamide C₃₂H₂₄N₄O₂ 520.56 Phenylquinoloyl, carbamide
Key Observations:
  • Electrophilic Reactivity: The target compound’s chloride group contrasts with the cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide. Chlorides typically exhibit higher reactivity in nucleophilic substitutions, whereas cyano groups may participate in cycloaddition or hydrolysis reactions .
  • Aromatic Substituents: The 4-methylphenyl group in the target compound parallels the methylphenoxy group in 4-chloro-2-methylphenoxypropionic acid. Both substituents likely enhance lipophilicity, though the chloro group in the latter increases molecular weight and may influence herbicidal activity .
  • Molecular Complexity: N'N'-bis-(2-phenyl-4-quinoloyl)carbamide, with a fused quinoline ring system, demonstrates significantly higher molecular weight (520.56 g/mol) and melting point (215°C), suggesting that aromatic stacking and hydrogen bonding dominate its physical properties .
Key Observations:
  • Thermal Stability: The high melting point of N'N'-bis-(2-phenyl-4-quinoloyl)carbamide (215°C) reflects strong intermolecular interactions, whereas the target compound’s stability remains uncharacterized .
  • Toxicity: Both the target compound and 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicological data, highlighting a critical research gap .

Biological Activity

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride, with the CAS number 145252-21-7, is a complex organic compound notable for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_{2}O_{2}, and it has a molecular weight of approximately 254.71 g/mol.

Chemical Structure

The compound consists of a propanimidoyl chloride group attached to a 4-methylphenylamino moiety. This unique structure contributes to its chemical reactivity and biological activity.

The biological activity of 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can influence various biochemical pathways and cellular processes. However, detailed studies are needed to fully elucidate the exact mechanisms involved.

Potential Applications in Medicine

Research indicates that this compound may have significant potential in drug development. Its unique structural characteristics allow for the design of molecules with specific biological activities, which could be beneficial in treating various diseases.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have shown that 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride may inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated its potential as an inhibitor of proteases, which could have implications for cancer treatment .
  • Antimicrobial Activity : Another research effort explored the antimicrobial properties of this compound. It was found to exhibit activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on different cell lines revealed that this compound has selective cytotoxic effects, potentially making it a candidate for targeted cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride, it is beneficial to compare it with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineC15H17N2O241.31Moderate enzyme inhibition
2-Methoxy-5-((phenylamino)methyl)phenolC15H15N1O2239.29Antioxidant properties
2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy) C12H15ClN2O2 254.71 Inhibits proteases; antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride in laboratory settings?

  • Methodological Answer : Follow strict personal protective equipment (PPE) protocols, including gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks, and ensure immediate access to eyewash stations and emergency showers. Avoid skin contact by using chemical-resistant gloves (e.g., nitrile). Contaminated clothing should be removed and professionally decontaminated. Prohibit eating, drinking, or storing food in the lab .

Q. What spectroscopic techniques are essential for the initial characterization of this compound?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the aromatic and methyl groups. Infrared (IR) spectroscopy is critical for identifying functional groups like the carbonyl and imidoyl chloride moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .

Q. What are the foundational steps for synthesizing 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride?

  • Methodological Answer : Begin with condensation of 4-methylphenyl isocyanide with a chloroformate intermediate to form the carbamate linkage. Subsequent reaction with a methyl-substituted propanimidoyl chloride precursor under anhydrous conditions yields the target compound. Monitor reaction progress via thin-layer chromatography (TLC) and isolate via column chromatography .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., −20°C to 0°C for imidoyl chloride stability), solvent polarity (e.g., dichloromethane for intermediate solubility), and stoichiometric ratios of reagents. Introduce catalysts like triethylamine to neutralize HCl byproducts, which can inhibit side reactions. Use kinetic studies to identify rate-limiting steps .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or IR absorbance shifts) be resolved during characterization?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects causing signal splitting. Compare experimental IR spectra with computational simulations (e.g., density functional theory) to assign ambiguous peaks. Validate purity via X-ray crystallography using SHELX for refinement, which resolves positional ambiguities in heavy atoms .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (FMOs) and identify electrophilic centers. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .

Q. How can SHELX be applied to resolve crystal structure ambiguities in derivatives of this compound?

  • Methodological Answer : Use SHELXD for phase determination via dual-space methods and SHELXL for least-squares refinement. Input high-resolution crystallographic data (≤1.0 Å) to model disorder or twinning. Validate hydrogen bonding and van der Waals interactions using the Olex2 interface. For macromolecular analogs, SHELXPRO facilitates manual adjustments to electron density maps .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound’s participation in multi-step syntheses?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ²H) to track atom migration in intermediates. Use stopped-flow NMR or time-resolved mass spectrometry to capture transient species. Computational docking studies (e.g., AutoDock) can predict steric effects in transition states. Compare experimental kinetics with Eyring plots to distinguish concerted vs. stepwise pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride

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